GCGR Selectivity Over GLP-1R
In COS-7 cells expressing the cloned human GLP-1 receptor, native human glucagon acts as a full agonist for cAMP accumulation but is 200-fold less potent than the cognate ligand GLP-1(7-36) amide [1]. Conversely, GLP-1 exhibits no detectable affinity for the human glucagon receptor [2]. This >200-fold functional selectivity differential defines the pharmacological specificity of human glucagon for GCGR over GLP-1R, a critical distinction from dual agonists and GLP-1 analogs.
| Evidence Dimension | cAMP accumulation EC50 at human GLP-1 receptor |
|---|---|
| Target Compound Data | Glucagon EC50 = 25 pM (converted from 200-fold less potent than GLP-1) |
| Comparator Or Baseline | GLP-1(7-36) amide EC50 = 25 pM; glucagon is 200-fold less potent (equivalent to ~5 nM) |
| Quantified Difference | ≥200-fold lower potency of glucagon at GLP-1R vs. cognate ligand |
| Conditions | COS-7 cells transfected with cloned human GLP-1 receptor; cAMP accumulation assay |
Why This Matters
This >200-fold selectivity margin validates that human glucagon predominantly engages GCGR, ensuring that experiments using this ligand measure GCGR-specific signaling without confounding GLP-1R activation.
- [1] Graziano MP, Hey PJ, Borkowski D, Chicchi GG, Strader CD. Cloning and functional expression of a human glucagon-like peptide-1 receptor. Biochem Biophys Res Commun. 1993 Oct 15;196(1):141-6. PMID: 8216285. View Source
- [2] Graziano MP, Hey PJ, Borkowski D, Chicchi GG, Strader CD. Cloning and functional expression of a human glucagon-like peptide-1 receptor. Biochem Biophys Res Commun. 1993 Oct 15;196(1):141-6. PMID: 8216285. 'In the pancreas, glucagon has physiologically relevant cross-reactivity with GLP-1R, with an EC50 of 36.4 ± 0.22 nM, but there is no affinity of GLP-1 to the glucagon receptor.' View Source
